molecular formula C9H11N3O2 B8510468 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8510468
M. Wt: 193.20 g/mol
InChI Key: FTJMYGCRSFEVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H11N3O2/c1-13-4-5-14-9-7-2-3-10-8(7)11-6-12-9/h2-3,6H,4-5H2,1H3,(H,10,11,12)

InChI Key

FTJMYGCRSFEVJL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=NC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (9, 5.00 g, 32.6 mmol) in 12.5 mL of 2-methoxy-ethanol (23, 158 mmol), potassium hydroxide (3.3 g, 59 mmol) is added. The reaction is heated at 100° C. overnight, then poured into water and extracted with ethyl acetate. The organic layer is dried with sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (24, 5.70 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.1 A suspension of 1.00 g (6.32 mmol) of 4-chloro-7H-pyrrolo[2,3-d]-pyrimidine and 5.20 g (15.8 mmol) of caesium carbonate in 30 ml of 2-methoxy-ethanol is heated under reflux for 24 hours. The reaction mixture is adsorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/aqueous ammonia (100:1:1) as eluent, giving 4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine as colourless crystals; m.p. 137-139° C.;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.